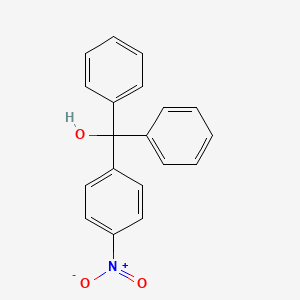

(4-Nitrophenyl)(diphenyl)methanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-nitrophenyl)-diphenylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO3/c21-19(15-7-3-1-4-8-15,16-9-5-2-6-10-16)17-11-13-18(14-12-17)20(22)23/h1-14,21H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCBNCNBHACYEPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90959917 | |

| Record name | (4-Nitrophenyl)(diphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90959917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3911-49-7 | |

| Record name | NSC62519 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62519 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-Nitrophenyl)(diphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90959917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Nitrophenyl Diphenyl Methanol and Its Derivatives

Established Synthetic Pathways for Aryl(nitroaryl)methanols

Traditional methods for the synthesis of aryl(nitroaryl)methanols have been well-documented, providing a foundational understanding for the construction of these complex molecules.

Friedel-Crafts Alkylation Approaches for Diarylmethanol Scaffolds

The Friedel-Crafts alkylation is a fundamental reaction in organic chemistry for the formation of carbon-carbon bonds and the alkylation of aromatic rings. numberanalytics.combeilstein-journals.org This electrophilic aromatic substitution reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate an alkyl halide, which then alkylates an aromatic compound. numberanalytics.commt.com The reaction proceeds through the formation of a carbocation or a carbocation-Lewis acid complex, which is then attacked by the electron-rich aromatic ring. mt.com

While traditionally used for producing a variety of industrial products like ethylbenzene, cumene, and xylene, the Friedel-Crafts alkylation can be adapted for the synthesis of diarylmethanol scaffolds. mt.com For instance, the benzylation of arenes using benzyl (B1604629) alcohols in the presence of a catalytic amount of a metal or acid catalyst presents a more environmentally friendly approach to 1,1-diarylalkanes. beilstein-journals.org The reaction of arenes with aldehydes, catalyzed by a Lewis acid under solvent-free conditions, can also yield 1,1,1-triaryl- or 1,1-diarylalkanes. researchgate.net

Table 1: Examples of Friedel-Crafts Alkylation for Diarylmethanol Scaffolds

| Aromatic Substrate | Alkylating Agent | Catalyst | Product | Reference |

|---|---|---|---|---|

| Benzene (B151609) | Benzyl alcohol | Sc(OTf)₃ | Diphenylmethane | researchgate.net |

| Anisole | Benzyl alcohol | Hf(OTf)₄/MCM-41 | (4-Methoxyphenyl)phenylmethane | researchgate.net |

| Benzene | Ethylene | Acid Catalyst | Ethylbenzene | mt.com |

Palladium-Catalyzed Addition Reactions of Aryltriolborates to Aldehydes in Carbinol Synthesis

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of carbinols, including diarylmethanols. One such method involves the addition of arylboronic acids to aldehydes. organic-chemistry.orgacs.org This reaction is often carried out in the presence of a palladium catalyst, such as PdCl₂, and a phosphine (B1218219) ligand. organic-chemistry.org The reaction is notable for its tolerance of a wide range of functional groups, including nitro, cyano, and chloro groups, making it suitable for the synthesis of functionalized carbinols. organic-chemistry.orgacs.org

A specific protocol involves the use of a palladium(0) complex with chloroform (B151607), which catalyzes the addition of arylboronic acids to aldehydes in the presence of a base to yield secondary alcohols. organic-chemistry.orgnih.gov The choice of ligand and the presence of additives like chloroform can be crucial for the reaction's success. organic-chemistry.org Bidentate phosphines with large bite angles have been shown to be more effective. organic-chemistry.org

Table 2: Palladium-Catalyzed Addition of Arylboronic Acids to Aldehydes

| Arylboronic Acid | Aldehyde | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| Phenylboronic acid | Benzaldehyde | Pd₂(dba)₃·CHCl₃ / PPh₃ | Diphenylmethanol (B121723) | Good | organic-chemistry.org |

| 4-Nitrophenylboronic acid | Benzaldehyde | PdCl₂ / P(1-Nap)₃ | (4-Nitrophenyl)(phenyl)methanol | - | organic-chemistry.org |

| Phenylboronic acid | 4-Nitrobenzaldehyde (B150856) | PdCl₂ / P(1-Nap)₃ | (4-Nitrophenyl)(phenyl)methanol | High | organic-chemistry.org |

Grignard Reagent-Mediated Synthesis from Nitro-Substituted Carbonyl Precursors

Grignard reagents, which are organomagnesium halides, are potent nucleophiles widely used for forming carbon-carbon bonds. youtube.comyoutube.com They can be prepared by reacting an alkyl halide with magnesium metal in an ether solvent. youtube.com The carbon-magnesium bond is highly polarized, rendering the carbon atom nucleophilic and basic. youtube.com

The addition of Grignard reagents to carbonyl compounds is a classic method for synthesizing alcohols. youtube.com Specifically for the synthesis of (4-Nitrophenyl)(diphenyl)methanol, a Grignard reagent such as phenylmagnesium bromide can be reacted with a nitro-substituted carbonyl precursor like 4-nitrobenzophenone. The nucleophilic phenyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of the benzophenone (B1666685) derivative, and subsequent acidic workup yields the tertiary alcohol.

The reaction of Grignard reagents with nitroarenes can also lead to the formation of various products, including alkylated nitroso derivatives. rsc.orgrsc.org The mechanism is thought to involve a single-electron transfer (s.e.t.) from the Grignard reagent to the nitroarene. rsc.org

Green Chemistry Approaches in Synthetic Transformations

In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods. Green chemistry principles are increasingly being applied to the synthesis of complex organic molecules, including aryl(nitroaryl)methanols.

Microwave-Assisted Organic Reactions for Enhanced Efficiency

Microwave-assisted organic synthesis (MAOS) has gained prominence as a green chemistry tool due to its ability to significantly reduce reaction times, increase product yields, and often lead to cleaner reactions with fewer side products. juniperpublishers.comnih.gov Microwave heating is more efficient than conventional heating as it directly interacts with polar molecules in the reaction mixture. nih.gov

This technology has been successfully applied to a variety of organic transformations, including the synthesis of heterocyclic compounds and the condensation of carbonyl compounds. nih.govorganic-chemistry.org For instance, the synthesis of enantiomerically pure N-(tert-butylsulfinyl)imines from aldehydes or ketones can be achieved in significantly shorter times under microwave irradiation compared to conventional heating. organic-chemistry.org The microwave-assisted synthesis of Pt/SnO₂ catalysts for the reduction of 4-nitrophenol (B140041) to 4-aminophenol (B1666318) also highlights the efficiency of this method. nih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Synthesis of 4-phenylquinazolin-2(1H)-one derivatives | Prolonged | 30-45 min | Yes | nih.gov |

| Synthesis of N-(tert-butylsulfinyl)aldimines | - | 10 min | Excellent | organic-chemistry.org |

| Synthesis of N-(tert-butylsulfinyl)ketimines | - | 1 h | Good | organic-chemistry.org |

Ultrasonic-Assisted Synthesis Protocols

Ultrasonic irradiation is another green chemistry technique that utilizes high-frequency sound waves to accelerate chemical reactions. researchgate.net The phenomenon of acoustic cavitation, the formation and collapse of microscopic bubbles, generates localized hot spots with extremely high temperatures and pressures, leading to enhanced reaction rates and yields. juniperpublishers.comnih.gov

Ultrasound-assisted organic synthesis (UAOS) has been employed for the synthesis of various compounds, including 1,2-diarylethanols and various heterocyclic systems. nih.govresearchgate.net This method often results in shorter reaction times, milder reaction conditions, and operational simplicity. juniperpublishers.comresearchgate.net For example, the synthesis of novel thiazole (B1198619) derivatives has been achieved in high yields and short timeframes using ultrasonic irradiation. nih.gov The Knoevenagel condensation reaction to produce arylidenes has also been successfully carried out under ultrasonic conditions, demonstrating its broad applicability. researchgate.net

Table 4: Examples of Ultrasonic-Assisted Synthesis

| Reaction Type | Reactants | Conditions | Outcome | Reference |

|---|---|---|---|---|

| Synthesis of 1,2-diarylethanols | Toluene derivatives, Aryl aldehydes | Ultrasound irradiation | High yield, operational simplicity | researchgate.net |

| Three-component condensation | Indoles, Aromatic aldehydes, Malononitrile | Ultrasound, KH₂PO₄ catalyst, 60 °C | Synthesis of 2-amino-4,5-dihydro-4-arylpyrano[3,2-b]indole-3-carbonitriles | nih.gov |

| Knoevenagel condensation | Cyanoacetohydrazide derivative, Aldehydes/Ketone | Ultrasonic irradiation | Synthesis of arylidene derivatives | researchgate.net |

Solvent-Free and Sustainable Catalytic Methodologies

Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry. researchgate.net By eliminating the need for organic solvents, these methods reduce environmental pollution and can lead to improved reaction rates and yields. researchgate.net For instance, the synthesis of p-nitrophenyl hydrazones has been successfully achieved through a mechanochemical, solvent-free condensation of p-nitrophenyl hydrazine (B178648) with aromatic aldehydes. This technique is noted for its simplicity, efficiency, and the production of pure, unsolvated products without the need for a catalyst. researchgate.net

Furthermore, the principles of sustainable catalysis are being applied to a wide range of organic transformations. This includes the use of catalysts that operate under mild conditions, are highly selective, and can be easily recovered and reused. nano-ntp.com For example, a sustainable method for reductive aminations has been developed using micellar catalysis in water, a benign solvent. This approach utilizes a readily available hydride source and allows for the recycling of the aqueous reaction medium. escholarship.org Similarly, an eco-friendly reduction of nitro groups has been achieved using a palladium-on-carbon catalyst in a micellar system, with the catalyst and surfactant being recyclable. escholarship.org

Atom Economy Principles in this compound Synthesis

Atom economy, a concept developed by Barry Trost, is a critical measure of the efficiency of a chemical reaction. It assesses the proportion of reactant atoms that are incorporated into the final desired product. wiley-vch.deresearchgate.net Reactions with high atom economy are inherently more sustainable as they generate less waste. nih.govrsc.org

The synthesis of this compound and its derivatives can be evaluated through the lens of atom economy. For example, the classic oxidation of diphenylmethanol to benzophenone using stoichiometric chromium trioxide has a low atom economy due to the large amount of inorganic waste generated. wiley-vch.de In contrast, catalytic reactions, such as catalytic hydrogenations or rearrangements, often exhibit high atom economy. nih.govrsc.org

The pursuit of higher atom economy in the synthesis of complex molecules has led to the development of innovative strategies. These include the use of catalytic reactions that minimize byproducts and the avoidance of protecting groups, which simplifies the synthetic process. nih.gov For instance, the BHC synthesis of ibuprofen (B1674241) is a benchmark for an environmentally and economically efficient process, featuring only three catalytic steps and a high atom economy of 77%. rsc.org

Recyclable Catalytic Systems in Diphenylmethanol Derivative Synthesis

The ability to recycle and reuse catalysts is a key aspect of sustainable chemistry, offering both economic and environmental benefits. nano-ntp.com Various strategies have been developed to facilitate catalyst recovery and reuse in the synthesis of diphenylmethanol derivatives and other organic compounds.

One approach involves the use of temperature-responsive polymer supports for catalysts. For example, a phosphotungstic acid catalyst assembled on a poly(N-alkylacrylamide) support has been shown to be highly active in the oxidation of alcohols at high temperatures, while at low temperatures, the catalyst and product can be easily separated. colab.ws Another method utilizes a specific solvent system, such as phenol (B47542) and 4,4'-dipyridyl, to enable the separation and reuse of a rhodium complex catalyst used in hydroacylation reactions. nih.gov

Heterogeneous catalysts, such as metal nanoparticles supported on materials like biohydrogels or zirconia, also offer excellent recyclability. mdpi.comrsc.org These catalysts can be easily separated from the reaction mixture and have demonstrated stability and high activity over multiple reaction cycles. mdpi.comrsc.org

Derivatization Strategies from this compound Precursors

This compound serves as a versatile precursor for the synthesis of a variety of derivatives with diverse applications. These derivatization strategies often involve transformations of the hydroxyl and nitro functional groups to introduce new functionalities and create complex molecular architectures.

Synthesis of Phosphonate (B1237965) Derivatives

Phosphonate derivatives of alcohols and amines are of significant interest, particularly in medicinal chemistry. The synthesis of diphenyl phosphonate esters has been explored as inhibitors for various proteases. nih.gov For example, amino acid and peptidyl diphenyl phosphonate esters have been synthesized and evaluated as inhibitors of trypsin-like granzymes and mast cell tryptase. nih.gov The synthesis of α-aminophosphonate analogues of tyrosine and tryptophan has also been reported, with some of the resulting dipeptides showing inhibitory activity against chymotrypsin. rsc.org

The general synthesis of phosphonate prodrugs can involve the coupling of a phosphonic acid with a suitable alcohol in the presence of a coupling agent and a base, such as triethylamine. acs.orgnih.gov

Generation of Optically Active (2-Nitrophenyl)methanol Analogs

The synthesis of optically active compounds is crucial in the development of pharmaceuticals and other bioactive molecules. While the provided information primarily discusses the synthesis of derivatives from (2-nitrophenyl)methanol, the principles can be conceptually extended to the derivatization of this compound.

The generation of optically active nitro alcohol derivatives can be achieved through methods like the nitro-aldol reaction. googleapis.com Subsequent transformations, such as the conversion of the nitro group to an amino group, can lead to the formation of optically active amino alcohols, which are valuable pharmaceutical intermediates. googleapis.com The synthesis of a series of (2-nitrophenyl)methanol derivatives has been reported, where modifications were made to the phenyl ring and the alcohol group, leading to compounds with potential anti-biofilm activity. rsc.org

Formation of Star-Shaped Molecules with Azobenzene (B91143) Chromophores

The synthesis of star-shaped molecules with functional chromophores is an area of interest in materials science. While direct synthesis from this compound is not explicitly detailed in the provided context, the formation of such complex architectures often relies on the strategic use of precursor molecules with appropriate reactive groups. The nitro group in a precursor like this compound could potentially be reduced to an amino group, which can then be diazotized and coupled to form azobenzene linkages, a common chromophore in such star-shaped molecules.

Development of Schiff Base Ligands and Their Metal Complexes

The synthesis of Schiff base ligands derived from this compound first requires the chemical modification of the parent compound, as the nitro group itself is not directly reactive in the typical condensation reactions that form Schiff bases (imines). The crucial step is the reduction of the nitro group to a primary amine, yielding (4-Aminophenyl)(diphenyl)methanol. This amino derivative serves as the primary building block for the synthesis of Schiff base ligands.

The general synthetic route involves the condensation of the (4-Aminophenyl)(diphenyl)methanol with a suitable aldehyde or ketone, often under reflux in a solvent like ethanol (B145695) or methanol (B129727). This reaction forms the characteristic azomethine (-C=N-) group of the Schiff base.

A variety of aldehydes and ketones can be employed in this condensation, leading to a diverse range of Schiff base ligands with different steric and electronic properties. For instance, condensation with salicylaldehyde (B1680747) or its derivatives would produce ligands with a chelating site involving the imine nitrogen and the hydroxyl oxygen.

These Schiff base ligands, incorporating the bulky (diphenyl)methanol moiety, are effective for coordinating with various metal ions to form stable metal complexes. The coordination typically occurs through the lone pair of electrons on the azomethine nitrogen atom and may involve other donor atoms present in the ligand structure, such as hydroxyl or methoxy (B1213986) groups from the aldehyde or ketone precursor. The formation of these complexes is often achieved by reacting the Schiff base ligand with a metal salt (e.g., chlorides, acetates, or nitrates) in an appropriate solvent.

The resulting metal complexes have been a subject of significant research interest. The coordination of the Schiff base to a metal center can lead to complexes with specific geometries, such as octahedral or tetrahedral, depending on the metal ion and the ligand structure. Characterization of these complexes is typically performed using techniques like FT-IR, UV-Vis, NMR spectroscopy, and elemental analysis to confirm the structure and coordination mode.

Below is a table summarizing representative reactions for the formation of Schiff base ligands from amino precursors and their subsequent complexation with metal ions.

| Precursor 1 (Amine) | Precursor 2 (Carbonyl) | Schiff Base Ligand | Metal Salt | Resulting Metal Complex Type |

| (4-Aminophenyl)(diphenyl)methanol | Salicylaldehyde | N-(salicylidene)-4-((diphenyl)hydroxymethyl)aniline | Cu(II) Acetate | Copper(II) Complex |

| (4-Aminophenyl)(diphenyl)methanol | 2-Hydroxy-1-naphthaldehyde | N-(2-hydroxy-1-naphthylidene)-4-((diphenyl)hydroxymethyl)aniline | Ni(II) Chloride | Nickel(II) Complex |

| (4-Aminophenyl)(diphenyl)methanol | 2-Acetylpyridine | N-(1-(pyridin-2-yl)ethylidene)-4-((diphenyl)hydroxymethyl)aniline | Co(II) Chloride | Cobalt(II) Complex |

| (4-Aminophenyl)(diphenyl)methanol | Vanillin | N-(4-hydroxy-3-methoxybenzylidene)-4-((diphenyl)hydroxymethyl)aniline | Zn(II) Acetate | Zinc(II) Complex |

Spectroscopic and Structural Elucidation Methodologies

Advanced Spectroscopic Techniques for Characterization

Spectroscopy, in its various forms, is indispensable for the molecular-level investigation of (4-Nitrophenyl)(diphenyl)methanol. Each technique offers a unique window into the compound's structure and electronic environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides crucial information about the chemical environment of hydrogen atoms within the molecule. For the related compound diphenylmethanol (B121723), the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows signals for the aromatic protons in the range of δ 7.43–7.28 ppm and a signal for the hydroxyl proton at δ 2.24 ppm. rsc.org The methine proton (CH-OH) appears at δ 5.88 ppm. rsc.org In the case of this compound, the introduction of the electron-withdrawing nitro group on one of the phenyl rings would be expected to shift the signals of the protons on that ring to a higher chemical shift (downfield).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. In diphenylmethanol, the carbon atoms of the phenyl rings resonate around δ 126.5, 127.6, and 128.5 ppm, with the carbon attached to the hydroxyl group appearing at δ 76.3 ppm. rsc.org For this compound, the carbon atoms of the nitrophenyl ring would exhibit distinct chemical shifts due to the electronic influence of the nitro group. Specifically, the carbon atom bearing the nitro group would be significantly deshielded and appear at a higher chemical shift.

Interactive Data Table: Representative ¹H and ¹³C NMR Data for Diphenylmethanol

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 7.43–7.35 | m | Aromatic protons |

| ¹H | 7.32–7.28 | m | Aromatic protons |

| ¹H | 5.88 | d | CH-OH |

| ¹H | 2.24 | d | OH |

| ¹³C | 143.8 | s | C-ipso (aromatic) |

| ¹³C | 128.5 | d | C-ortho/meta (aromatic) |

| ¹³C | 127.6 | d | C-para (aromatic) |

| ¹³C | 76.3 | d | C-OH |

Note: Data is for the parent compound diphenylmethanol in CDCl₃ and serves as a reference. 'm' denotes multiplet, 'd' denotes doublet, and 's' denotes singlet. rsc.org

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds.

Key characteristic absorption bands for this compound include:

O-H Stretching: A broad absorption band in the region of 3600-3200 cm⁻¹ is indicative of the hydroxyl (-OH) group, with the broadening resulting from intermolecular hydrogen bonding. In diphenylmethanol, a free O-H stretch is observed around 3650 cm⁻¹. brainly.com

C-H Stretching (Aromatic): Absorption peaks typically appear in the range of 3100-3000 cm⁻¹, characteristic of C-H bonds in the phenyl rings. brainly.com

N-O Stretching (Nitro Group): The presence of the nitro (-NO₂) group is confirmed by two strong absorption bands. The asymmetric stretching vibration appears around 1530-1500 cm⁻¹, and the symmetric stretching vibration is observed in the 1370-1330 cm⁻¹ region. For instance, in 4-nitrophenyl-4'-nitrobenzoate, these bands are found at 1523 cm⁻¹ and 1343 cm⁻¹. researchgate.net

C=C Stretching (Aromatic): Medium to weak absorptions in the 1600-1450 cm⁻¹ range are due to the carbon-carbon double bond stretching vibrations within the aromatic rings. rsc.org

C-O Stretching: The stretching vibration of the carbon-oxygen single bond in the alcohol moiety typically appears in the 1260-1000 cm⁻¹ region. For diphenylmethanol, this peak is observed around 1050 cm⁻¹. brainly.com

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound Functional Groups

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3600 - 3200 (broad) |

| Aromatic C-H | C-H Stretch | 3100 - 3000 |

| Nitro (-NO₂) | Asymmetric N-O Stretch | 1530 - 1500 |

| Nitro (-NO₂) | Symmetric N-O Stretch | 1370 - 1330 |

| Aromatic C=C | C=C Stretch | 1600 - 1450 |

| Alcohol C-O | C-O Stretch | 1260 - 1000 |

Note: These are general ranges and the exact peak positions can be influenced by the molecular environment.

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. The chromophores present in this compound, namely the phenyl rings and the nitro group, absorb UV or visible light, promoting electrons to higher energy orbitals.

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of its constituent parts. The phenyl groups exhibit π → π* transitions, typically below 280 nm. The nitrophenyl moiety will have a significant impact on the spectrum. For example, 4-nitrophenol (B140041) shows an absorption maximum around 405 nm in alkaline solution due to the formation of the 4-nitrophenolate (B89219) ion. wikipedia.org The presence of the nitro group in conjugation with the phenyl ring in this compound is likely to result in a bathochromic (red) shift of the absorption maxima compared to diphenylmethanol.

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a compound through the analysis of its fragmentation pattern.

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would correspond to the exact molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine this mass with very high accuracy, allowing for the determination of the elemental composition.

Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and alpha-cleavage. libretexts.org For this compound, characteristic fragments would likely arise from the cleavage of the bond between the central carbon and the phenyl or nitrophenyl groups. The stability of the resulting carbocations will influence the relative abundance of the fragment ions. For instance, the loss of the nitrophenyl group would lead to the formation of the stable diphenylmethyl cation.

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons. wikipedia.org As this compound is a diamagnetic molecule with all electrons paired in its ground state, it would not be directly observable by ESR spectroscopy.

However, ESR could be employed to study radical species derived from this compound, such as its radical cation or anion, which could be generated through chemical or electrochemical oxidation or reduction. The resulting ESR spectrum would provide information about the distribution of the unpaired electron density within the molecule, offering insights into its electronic structure and reactivity in redox processes. The stable free radical diphenylpicrylhydrazyl (DPPH) is often used as a standard in ESR experiments. sciencepg.comsciencepublishinggroup.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal of this compound, a detailed map of electron density can be generated, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

The determination of the crystal structure of this compound would provide invaluable information on its molecular conformation in the solid state and the nature of the intermolecular forces that govern its crystal lattice.

Single Crystal X-ray Diffraction in Confirming Molecular Geometry and Conformation

Single Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, configuration, and conformation. For aromatic alcohols containing nitro groups, such as the related compound (4-nitrophenyl)methanol, SC-XRD analysis reveals detailed geometric parameters.

In the structural study of (4-nitrophenyl)methanol, yellowish prismatic crystals were analyzed. nih.gov The analysis confirmed its molecular structure, which was previously unknown. nih.gov The molecular geometry is largely as expected, with bond distances falling within usual ranges. nih.gov The nitro group is nearly coplanar with the benzene (B151609) ring, rotated by only 0.44 (13)°. nih.gov In contrast, the hydroxymethyl group shows a notable displacement from the central ring's plane, with the C6—C1—C7—O1 torsion angle being 16.73 (16)°. nih.gov This displacement highlights the conformational flexibility around the C(aryl)-C(methanol) bond. nih.gov

Detailed crystal data for the analogue (4-nitrophenyl)methanol is presented below, illustrating the type of information obtained from an SC-XRD experiment.

| Crystal Data for (4-nitrophenyl)methanol | |

| Chemical Formula | C₇H₇NO₃ |

| Formula Weight ( g/mol ) | 153.14 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.2216 (5) |

| b (Å) | 7.4096 (6) |

| c (Å) | 7.7833 (6) |

| α (°) | 110.867 (2) |

| β (°) | 93.667 (2) |

| γ (°) | 90.748 (3) |

| Volume (ų) | 334.34 (5) |

| Z | 2 |

| Temperature (K) | 150 |

| Radiation | Mo Kα |

| (Data sourced from a study on (4-nitrophenyl)methanol) nih.gov |

Analysis of Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding, π-π Stacking)

The data from SC-XRD is crucial for analyzing the supramolecular architecture, which is governed by intermolecular interactions. These non-covalent forces, including hydrogen bonds and π-π stacking, dictate how molecules arrange themselves in the crystal lattice.

In the crystal structure of (4-nitrophenyl)methanol, molecules are organized into ribbons through a combination of hydrogen bonds. nih.gov Strong O—H···O hydrogen bonds, where the hydroxyl group's hydrogen interacts with an oxygen atom of a nitro group on an adjacent molecule, form infinite chains. nih.gov These chains are further cross-linked by weaker C—H···O interactions, creating double-stranded ribbons. nih.gov

| Hydrogen Bond Geometry for (4-nitrophenyl)methanol (Å, °) | ||||

| D—H···A | D—H | H···A | D···A | D—H···A |

| O1—H1O···O2ⁱ | 0.82(2) | 2.06(2) | 2.8631(13) | 167(2) |

| C3—H3···O3ⁱⁱ | 0.95 | 2.53 | 3.4259(15) | 158 |

| (Symmetry codes: (i) x+1, y, z+1; (ii) -x+2, -y+1, -z+2. Data sourced from a study on (4-nitrophenyl)methanol) nih.gov |

Powder X-ray Diffraction in Material Characterization

Powder X-ray Diffraction (PXRD) is a complementary technique used to assess the crystallinity and phase purity of a bulk sample. Unlike SC-XRD, which requires a single, high-quality crystal, PXRD is performed on a finely powdered sample. The resulting diffraction pattern serves as a fingerprint for the crystalline phase. In studies of related organic materials like 4-nitrophenol and 4-nitrophenyl hydrazone, the PXRD patterns exhibit sharp, well-defined peaks at specific diffraction angles (2θ), which confirms the good crystalline nature of the material. researchgate.netresearchgate.net This method is essential for verifying that the bulk material consists of the same crystalline phase identified by single-crystal analysis.

Microscopic Techniques for Morphological Analysis (e.g., Scanning Electron Microscopy)

Scanning Electron Microscopy (SEM) is employed to visualize the surface topography and morphology of the crystalline material. This technique provides high-resolution images of the crystal habit, size, and surface features. For example, in the characterization of related organic crystals, SEM has been used to analyze the morphology of the grown crystals. researchgate.net Such an analysis for this compound would reveal the external shape of its crystals, which is a direct consequence of the internal crystal structure and the conditions of crystallization.

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis)

Thermal analysis techniques are used to study the physical and chemical properties of materials as they change with temperature. Thermogravimetric Analysis (TGA), specifically, measures the mass of a sample over time as the temperature changes. This analysis provides critical information about the thermal stability and decomposition profile of a compound. A TGA experiment on this compound would determine its decomposition temperature, identify any intermediate decomposition steps, and quantify the mass of non-volatile residue, if any. This data is vital for understanding the material's thermal limitations.

Computational Chemistry and Theoretical Modeling of 4 Nitrophenyl Diphenyl Methanol Analogs

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. For analogs of (4-Nitrophenyl)(diphenyl)methanol, DFT calculations offer a detailed understanding of their structural and electronic characteristics.

Equilibrium Optimization and Geometric Parameter Prediction

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. By employing methods such as B3LYP with various basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)), researchers can predict bond lengths, bond angles, and dihedral angles. These theoretical parameters can then be compared with experimental data, such as that obtained from X-ray diffraction (XRD), to validate the computational model. For related nitro-containing aromatic compounds, DFT calculations have shown good agreement with experimental geometric parameters. nih.govnih.gov

Interactive Table: Predicted Geometric Parameters for a this compound Analog (Example)

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C-NO2 | 1.48 Å |

| Bond Length | C-OH | 1.38 Å |

| Bond Angle | O-N-O | 125° |

| Dihedral Angle | Phenyl-C-C-Phenyl | 55° |

Frontier Molecular Orbital (FMO) Analysis and Energy Gap Determination

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the energy gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. rsc.org A smaller energy gap generally implies higher reactivity. For analogs containing nitro and phenyl groups, the HOMO is often localized on the phenyl rings, while the LUMO is concentrated around the electron-withdrawing nitro group. This distribution facilitates intramolecular charge transfer (ICT). nih.gov

Interactive Table: FMO Analysis of a this compound Analog (Example)

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.3 |

| Energy Gap (ΔE) | 4.2 |

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. researchgate.net The MEP surface displays regions of different electrostatic potential, with red indicating electron-rich areas (negative potential), which are susceptible to electrophilic attack, and blue representing electron-poor regions (positive potential), which are prone to nucleophilic attack. youtube.com In molecules related to this compound, the negative potential is typically concentrated around the oxygen atoms of the nitro and hydroxyl groups, while the positive potential is found near the hydrogen atoms. researchgate.netresearchgate.net Mulliken atomic charge analysis further quantifies the charge distribution, revealing the partial positive and negative charges on individual atoms. researchgate.net

Prediction of Reactivity Properties and Electrophilic Nature

DFT calculations can be used to compute various global reactivity descriptors that provide insights into the electrophilic and nucleophilic nature of a molecule. These descriptors include chemical potential (μ), hardness (η), and the global electrophilicity index (ω). A higher electrophilicity index suggests a greater capacity to accept electrons. For compounds containing electron-withdrawing groups like the nitro group, the electrophilicity is generally enhanced. nih.gov Studies on similar compounds have shown that the presence of nitro groups significantly increases the electrophilic character of the molecule. nih.gov

Quantum Chemical Studies for Electronic Properties

Quantum chemical methods provide a deeper understanding of the electronic structure and transitions within a molecule.

Natural Bond Orbital (NBO) Analysis for Electronic Transitions

Natural Bond Orbital (NBO) analysis is a technique used to study intramolecular and intermolecular bonding and interactions among bonds in a molecule. researchgate.net It provides a detailed picture of charge transfer and hyperconjugative interactions. By analyzing the delocalization of electron density between occupied Lewis-type (donor) NBOs and unoccupied non-Lewis-type (acceptor) NBOs, one can quantify the stability of the molecule arising from these interactions. The second-order perturbation energy, E(2), associated with these interactions indicates the strength of the charge transfer. nih.gov In molecules with nitro and phenyl groups, significant charge delocalization often occurs from the phenyl rings to the nitro group, which is a key factor in their electronic properties. nih.govnih.gov

Interactive Table: NBO Analysis of a this compound Analog (Example)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| π(C-C) phenyl | π(C-N) nitro | 5.8 |

| LP(O) hydroxyl | σ(C-H) phenyl | 2.1 |

Calculation of Second-Order Optical Nonlinearity Properties

The second-order nonlinear optical (NLO) properties of molecules like this compound analogs are of significant interest for applications in photonics and optoelectronics. The key parameter characterizing this response is the first hyperpolarizability (β). Computational methods, particularly density functional theory (DFT), are widely used to predict these properties.

The this compound structure can be considered a "push-pull" system. The nitro group (-NO2) acts as a strong electron-withdrawing group (acceptor), while the hydroxyl group (-OH) and the phenyl rings can act as electron-donating groups (donors). This intramolecular charge transfer (ICT) from the donor to the acceptor through the π-conjugated system is crucial for a large NLO response. nih.govacs.org

Theoretical calculations typically involve geometry optimization of the molecule in its ground state, followed by the calculation of the hyperpolarizability tensor components. The choice of the DFT functional and basis set is critical for obtaining accurate results. Long-range corrected functionals, such as CAM-B3LYP, are often employed for push-pull systems to provide a more accurate description of charge-transfer excitations. nih.govacs.org The static first hyperpolarizability (β₀) and the frequency-dependent hyperpolarizability (β(ω)) for processes like second-harmonic generation (SHG) can be calculated. mdpi.comresearchgate.net

The environment, such as the solvent, can significantly influence the NLO properties. Continuum solvation models, like the Polarizable Continuum Model (PCM), are often used to account for solvent effects in the calculations. nih.gov

Table 1: Representative Calculated First Hyperpolarizability (β) of Analogous Push-Pull Chromophores

| Molecule / System | Method / Basis Set | β (10⁻³⁰ esu) | Reference |

|---|---|---|---|

| Donor-π-Acceptor (D-π-A) with Nitro Group | CAM-B3LYP/6-31+G(d) | 150 - 500 | mdpi.com |

| Aryl-substituted BODIPY with Nitro Acceptor | CAM-B3LYP/6-31G(d,p) | 200 - 600 | nih.gov |

| Triphenylamine-Indandione Chromophore | B3LYP/6-31G(d) | 100 - 400 | nih.gov |

Note: The values presented are for illustrative purposes to show the typical range of calculated hyperpolarizabilities for similar molecular motifs and are not the actual calculated values for this compound.

Molecular Dynamics Simulations and Force Field Parameterization (e.g., OPLS-AA)

Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. For a molecule like this compound, MD simulations can provide insights into its conformational flexibility, interactions with solvents, and aggregation behavior. A crucial prerequisite for accurate MD simulations is a well-parameterized force field.

The OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) force field is a popular choice for organic molecules. nih.govmatsci.org However, for a specific molecule like this compound, it is likely that not all the necessary parameters are present in the standard OPLS-AA force field. In such cases, a parameterization process is required. mdpi.comucsb.edu

The parameterization workflow for this compound for the OPLS-AA force field would typically involve:

Geometry Optimization: The initial molecular geometry is optimized using quantum mechanical (QM) methods, such as DFT or Møller-Plesset perturbation theory (MP2), with an appropriate basis set (e.g., 6-31G* or larger). acs.org

Partial Charge Calculation: Atomic partial charges are determined to reproduce the QM electrostatic potential (ESP). The Restrained Electrostatic Potential (RESP) fitting procedure is commonly used in conjunction with the AMBER and OPLS force fields. acs.org

Bonded Parameter Derivation:

Bond and Angle Parameters: The force constants for bonds and angles are often derived from a Hessian calculation at the optimized geometry or by fitting to QM potential energy surfaces around the equilibrium values.

Torsional Parameters: The dihedral angle parameters are the most critical for describing the conformational landscape. These are typically derived by performing QM scans of the potential energy surface along the rotatable bonds of interest. The resulting energy profiles are then used to fit the Fourier series terms of the dihedral potential in the force field. ucsb.edunih.gov For this compound, key dihedrals would include those around the C-C bonds connecting the phenyl rings and the C-N and C-O bonds.

Non-bonded Parameter Assignment: The Lennard-Jones parameters (ε and σ) are usually taken from the existing OPLS-AA atom types that most closely match the chemical environment of the atoms in the molecule. For instance, atom types for aromatic carbons, nitro-group nitrogen and oxygens, and alcohol oxygen and hydrogen would be assigned. ucsb.edu

The following table provides an illustrative example of the types of parameters that would need to be defined or validated for a this compound analog within the OPLS-AA framework.

Table 2: Illustrative OPLS-AA Force Field Parameterization for a this compound Fragment

| Parameter Type | Atom(s) Involved | Illustrative Value | Source of Parameter |

|---|---|---|---|

| Partial Charge | Aromatic C (near NO₂) | +0.1 to +0.3 e | QM/RESP Fit |

| Nitro N | +0.5 to +0.8 e | QM/RESP Fit | |

| Nitro O | -0.4 to -0.6 e | QM/RESP Fit | |

| Alcoholic O | -0.6 to -0.8 e | QM/RESP Fit | |

| Bond Stretch | C_ar - N | k = 300-500 kcal/mol/Ų | QM Hessian Calculation |

| Angle Bend | C_ar - C_ar - C(OH) | θ₀ = 120°, k = 50-80 kcal/mol/rad² | QM Geometry Optimization |

| Torsional | C_ar-C_ar-C(OH)-Ph | V₁, V₂, V₃, V₄ (kcal/mol) | QM Torsional Scan Fitting |

| Lennard-Jones | Aromatic C | σ = 3.55 Å, ε = 0.070 kcal/mol | Standard OPLS-AA Tables |

Note: These values are for illustrative purposes only and represent typical ranges for such atom types and interactions within the OPLS-AA force field. Actual parameterization would require specific QM calculations for this compound.

Once parameterized, the force field can be used in MD simulations to explore various properties, such as solvation free energies, radial distribution functions to understand solvent structure around the solute, and conformational preferences of the molecule. rug.nlacs.org

Applications in Advanced Materials Science and Chemical Probes

Role as Precursors in Polymer Synthesis and Functional Material Development

(4-Nitrophenyl)(diphenyl)methanol serves as a versatile precursor for creating specialized polymers and functional materials. Its utility stems from its two distinct reactive sites: the hydroxyl (-OH) group and the nitro (-NO₂) group.

The hydroxyl group allows the molecule to be incorporated into polymer chains through reactions like esterification or etherification. This enables the synthesis of polyesters, polyethers, and polyurethanes where the bulky and photoactive (4-Nitrophenyl)diphenylmethyl moiety is appended as a side chain. Such side chains can be used to control the physical properties of the polymer, such as its glass transition temperature and solubility, while also imparting the optical functionalities discussed previously.

The nitro group offers a different route for functionalization. It can be chemically reduced to an amino group (-NH₂). This transformation converts the molecule into a new monomer, (4-Aminophenyl)(diphenyl)methanol, which can then be used to synthesize polyamides, polyimides, or other nitrogen-containing polymers. This two-step functionalization provides a powerful strategy for developing complex, multifunctional materials from a single, readily available precursor. For instance, methanol (B129727) itself is considered a key C1 building block in the chemical industry for synthesizing a variety of compounds through transition-metal catalyzed reactions.

Utilization as Reagents and Building Blocks in Complex Organic Molecule Synthesis

In organic synthesis, molecules with well-defined functional groups are essential tools for constructing more complex molecular architectures. This compound is a valuable building block for several reasons. nih.gov Nitro compounds are recognized as versatile intermediates for creating substances relevant to the pharmaceutical industry. nih.gov

The key transformations involving this molecule include:

Reactions at the Hydroxyl Group: The methanol moiety can be oxidized to an aldehyde or a carboxylic acid, providing entry into a wide range of subsequent reactions. Alternatively, it can be substituted to form ethers or esters.

Reactions of the Nitro Group: The reduction of the nitro group to an amine is one of the most important transformations, as it introduces a nucleophilic site that can be used for forming amides, sulfonamides, and other functional groups common in medicinal chemistry.

Reactions of the Aromatic Rings: The phenyl rings can undergo electrophilic substitution, although the nitro group deactivates the ring to which it is attached.

The diphenylmethanol (B121723) structural motif is found in many biologically active compounds, and methods for its direct synthesis are of significant interest. nih.gov The availability of this compound as a starting material allows for the systematic introduction of this scaffold into larger molecules.

Design and Application of Chemical Probes in Biological and Chemical Systems

A chemical probe is a small molecule designed to selectively interact with a biological target, such as a protein, to study its function. The design of such probes often starts with a core structure, or scaffold, which is systematically modified to optimize potency and selectivity.

Structure-Activity Relationship Studies via Chemical Probe Modification

This compound is an excellent scaffold for structure-activity relationship (SAR) studies. SAR is a process where derivatives of a lead compound are synthesized and tested to understand how specific structural changes affect biological activity. researchgate.net The diphenylmethanol and diphenylpiperazine frameworks are common in compounds targeting transporters and ion channels. nih.gov

In the context of this compound, a medicinal chemist could perform the following modifications to probe its interaction with a target protein:

Modification of the Nitro Group: The nitro group can be moved to the ortho or meta positions of the phenyl ring to investigate the importance of its location. It can also be replaced with other electron-withdrawing (e.g., cyano, trifluoromethyl) or electron-donating (e.g., methoxy (B1213986), methyl) groups to probe electronic requirements for binding.

Substitution on the Phenyl Rings: Adding substituents to the other two phenyl rings can explore additional binding pockets or alter the molecule's conformation.

Modification of the Hydroxyl Group: The hydroxyl group can be converted into an ether or ester to test the importance of this hydrogen-bonding group. It can also be used as an attachment point for reporter tags like fluorescent dyes or biotin.

An SAR study on diphenylpiperazine derivatives, for example, led to the discovery of potent N-type calcium channel blockers with IC₅₀ values in the nanomolar range. nih.gov Similarly, SAR studies on radioiodinated diphenyl derivatives have been used to develop imaging probes for α-synuclein aggregates, which are implicated in Parkinson's disease. rsc.org These examples demonstrate how the systematic modification of a core scaffold, such as the one provided by this compound, is a powerful strategy in modern drug discovery and chemical biology.

| Structural Component | Potential Modifications for SAR Studies | Purpose of Modification |

| Nitro Group | Change position (ortho, meta); Replace with -CN, -CF₃, -OCH₃ | Probe electronic and steric effects on target binding. |

| Diphenyl Groups | Add substituents (e.g., halogens, alkyls) | Explore additional binding pockets and modify lipophilicity. |

| Methanol (-OH) | Convert to ether (-OR) or ester (-OCOR); Replace with amine (-NH₂) | Determine the role of the hydrogen bond donor/acceptor; Provide an attachment point for tags. |

| Overall Scaffold | Introduce conformational constraints (e.g., cyclization) | Reduce flexibility to lock in a bioactive conformation. |

Exploration of Biological Mechanisms through Chemical Probes

The utility of a chemical compound as a probe for elucidating biological mechanisms often resides in specific structural motifs that confer reactivity or reporter properties. While direct and detailed research findings on the application of This compound as a chemical probe are not extensively documented in publicly available literature, an analysis of its constituent chemical moieties—the p-nitrophenyl group and the triphenylmethanol (B194598) (trityl) scaffold—provides a strong basis for its potential applications in this domain. The exploration of biological mechanisms using chemical probes often relies on functionalities that can act as reporters, reactive handles, or protecting groups, all of which are relevant to the structure of this compound.

The p-nitrophenyl group is a well-established chromogenic leaving group in a variety of enzyme assays. nih.govmedchemexpress.com Its incorporation into a substrate allows for the colorimetric detection of enzyme activity. Upon enzymatic cleavage of a bond to the p-nitrophenyl group, p-nitrophenol (or a derivative) is released, which exhibits a distinct yellow color that can be quantified spectrophotometrically. medchemexpress.com This principle is widely applied in assays for hydrolases, such as esterases and lipases, where substrates like p-nitrophenyl palmitate are used to measure enzyme activity. medchemexpress.com The enzymatic hydrolysis of the ester bond releases p-nitrophenol, and the rate of color development is proportional to the enzyme's catalytic efficiency.

Derivatives of the triphenylmethanol (trityl) group, on the other hand, have found significant use as protecting groups in the synthesis of complex biomolecules like oligonucleotides and peptides. nih.govresearchgate.net The stability of the trityl cation allows for its selective removal under specific conditions, which is a crucial aspect of multi-step chemical synthesis. researchgate.net Furthermore, the trityl scaffold can be functionalized to create bifunctional molecules for applications in bioconjugation and as fluorescent labels. nih.govresearchgate.net

The combination of a nitrophenyl group with a trityl-like structure in This compound suggests its potential as a photoactivatable or "caged" compound. Caged compounds are probes that keep a biologically active molecule in an inert state until it is released by an external trigger, most commonly light. mdpi.com The nitrobenzyl group, a close relative of the nitrophenyl moiety in the subject compound, is a classic photolabile protecting group. Irradiation with UV light can induce cleavage of the bond between the nitrobenzyl group and a molecule of interest, allowing for the precise temporal and spatial control of the release of signaling molecules or drugs within a biological system. mdpi.com

Given these characteristics, derivatives of This compound could be envisioned as probes in several contexts:

Enzyme Substrates: Esterification of the hydroxyl group of this compound with a specific substrate for an enzyme of interest could yield a chromogenic probe. The steric bulk of the diphenylmethyl group could influence substrate specificity, potentially leading to probes for enzymes that recognize bulky substituents.

Photoactivatable Probes: The nitrophenyl group suggests the potential for designing photoactivatable ("caged") versions of biologically active molecules. The hydroxyl group could be linked to a signaling molecule, which would be released upon photolysis.

Pro-drugs: The metabolic reduction of the nitro group is another potential activation mechanism. Nitroreductase enzymes, which are present in certain bacteria and hypoxic tumor cells, can reduce nitroaromatic compounds, leading to the release of a linked drug molecule. svedbergopen.comnih.gov This approach is a cornerstone of gene-directed enzyme prodrug therapy (GDEPT). mdpi.com

While the direct experimental application of This compound as a chemical probe for exploring biological mechanisms is not prominently featured in the scientific literature, its structural components suggest a high potential for such applications. The development and characterization of its derivatives could lead to novel tools for studying enzyme activity, cellular signaling, and drug delivery.

Future Research Directions and Unexplored Avenues

Integration of (4-Nitrophenyl)(diphenyl)methanol into Novel Supramolecular Architectures

The field of supramolecular chemistry, which focuses on assemblies of molecules held together by non-covalent bonds, presents a fertile ground for exploring this compound. wikipedia.org The molecule's hydroxyl (-OH) group is a hydrogen-bond donor, while the oxygen atoms of the nitro (-NO₂) group can act as hydrogen-bond acceptors. These features, combined with the potential for π-π stacking interactions from its three aromatic rings, make it an ideal building block for constructing intricate supramolecular structures.

Future research could focus on:

Cocrystal Engineering: Systematically exploring the formation of cocrystals with other molecules (coformers) to modify physical properties like solubility, stability, and melting point. The hydrogen bonding and π-π stacking capabilities are critical for forming stable cocrystal structures. nih.gov

Host-Guest Chemistry: Utilizing the diarylmethane framework as a component in host-guest systems. wikipedia.orgnih.gov While not a classic cavitand, its derivatives could be incorporated into larger macrocyclic hosts like cyclodextrins or calixarenes, or act as a guest itself, with the nitro group providing a specific recognition site. nih.gov This could lead to applications in molecular sensing or the controlled release of other molecules.

Self-Assembly into Nanostructures: Investigating the spontaneous self-assembly of this compound or its amphiphilic derivatives into well-defined nanostructures such as nanofibers, vesicles, or gels. The balance of hydrophilic (hydroxyl, nitro) and hydrophobic (diphenyl) parts can be tuned to control the assembly process.

A summary of potential supramolecular interactions involving this compound is presented below.

Table 1: Potential Supramolecular Interactions and Applications

| Interaction Type | Participating Groups | Potential Application |

|---|---|---|

| Hydrogen Bonding | -OH group, -NO₂ group | Cocrystal formation, molecular recognition |

| π-π Stacking | Phenyl rings, Nitrophenyl ring | Formation of columnar stacks, electronic materials |

Exploration of Bio-Based Feedstocks and Sustainable Synthesis Routes

Modern chemical synthesis increasingly emphasizes sustainability and the use of renewable resources. Future research should prioritize the development of green synthetic methods for this compound, moving away from traditional reliance on petroleum-based starting materials and harsh reaction conditions.

Key areas for exploration include:

Bio-derived Precursors: Investigating synthetic pathways that start from bio-based platform chemicals. For example, lignin, a complex polymer abundant in biomass, can be a source of aromatic compounds that could be converted into the necessary precursors for the diarylmethane scaffold.

Green Catalysis: Employing environmentally benign catalysts, such as those based on earth-abundant metals like manganese or iron, to replace precious metal catalysts (e.g., palladium, rhodium). rsc.org

Alternative Reaction Media: Replacing conventional volatile organic solvents with greener alternatives like water, supercritical CO₂, or bio-derived solvents (e.g., methanol (B129727), ethanol). rsc.org

Mechanochemistry: Exploring solvent-free or low-solvent synthesis using ball milling. rsc.org This technique can improve reaction efficiency, reduce waste, and sometimes enable reactions that are difficult to achieve in solution.

Advanced Mechanistic Elucidation using State-of-the-Art Spectroscopic and Computational Methods

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. The application of advanced analytical and computational tools can provide unprecedented insight into the dynamics of these reactions.

Future studies should leverage:

In-situ Spectroscopy: Using techniques like ReactIR (FTIR), Raman, and NMR spectroscopy to monitor reactions in real-time. This allows for the identification of transient intermediates and the determination of reaction kinetics.

Computational Chemistry: Employing Density Functional Theory (DFT) calculations to model reaction pathways, transition state structures, and energies. nih.govumn.edu Such studies can elucidate the role of the nitro group's electron-withdrawing nature on reaction rates and regioselectivity, predict spectroscopic properties, and analyze non-covalent interactions within complex assemblies. nih.gov

Kinetic Isotope Effect Studies: Using isotopic labeling (e.g., with deuterium) to probe rate-determining steps and transition state geometries with high precision, as has been done for similar nitroaromatic compounds. umn.edu

Table 2: Advanced Methods for Mechanistic Studies

| Technique | Information Gained | Relevance to this compound |

|---|---|---|

| Density Functional Theory (DFT) | Transition state structures, reaction energy profiles, electronic properties. nih.govumn.edu | Predicting reactivity, understanding substituent effects of the -NO₂ group. |

| In-situ FTIR/Raman | Real-time monitoring of functional group changes, identification of intermediates. | Optimizing reaction conditions for transformations of the -OH group. |

Development of New Catalytic Systems for Selective Transformations

The functional groups of this compound—the hydroxyl group, the benzylic C-H bond, and the nitro group—are all amenable to catalytic transformation. Developing new catalysts that can selectively target one of these sites in the presence of the others is a significant and valuable challenge.

Promising research avenues include:

Selective C-H Functionalization: Designing catalysts for the direct arylation, amination, or oxidation of the benzylic C-H bond. nih.gov Catalysts based on rhodium, copper, or palladium have shown promise for such transformations in related diarylmethane systems. nih.gov

Catalytic Reduction of the Nitro Group: Developing chemoselective catalysts that can reduce the nitro group to an amine without affecting the hydroxyl group or the aromatic rings. This would provide a direct route to (4-Aminophenyl)(diphenyl)methanol, a valuable building block for polymers and pharmaceuticals.

Asymmetric Catalysis: Creating chiral catalysts for the enantioselective functionalization of the molecule, leading to optically pure derivatives for applications in pharmacology or as chiral ligands.

Designing Derivatives for Targeted Applications in Emerging Technologies

The core structure of this compound serves as an excellent scaffold for designing derivatives with specific functions tailored for advanced applications. By chemically modifying the parent molecule, its properties can be fine-tuned for use in materials science, medicine, and electronics.

Future design strategies could focus on:

Nonlinear Optical (NLO) Materials: The presence of a strong electron-withdrawing group (-NO₂) and an extended π-system makes this scaffold a candidate for NLO materials. nih.gov Synthesizing derivatives with enhanced push-pull electronic character could lead to materials with large hyperpolarizability, useful for optical switching and frequency conversion.

Biomedical Applications: Creating derivatives with potential biological activity. For instance, diarylmethane structures are found in some antimicrobial and cytotoxic agents. nih.gov Furthermore, derivatives could be designed as enzyme inhibitors, such as tyrosinase inhibitors for dermatological applications. nih.gov

Molecular Electronics: Incorporating the this compound motif into larger conjugated systems for use as molecular wires or switches. The nitro group can act as a redox-active center, allowing the molecule's electronic properties to be modulated by an external stimulus.

Q & A

Q. What are the key structural features of (4-nitrophenyl)(diphenyl)methanol, and how do they influence its reactivity?

The compound’s structure includes a central methanol group bonded to a 4-nitrophenyl and two phenyl rings. The nitro group (-NO₂) is planar with the benzene ring (rotation angle: ~0.44°), while the hydroxyl group is rotated (~16.7°) out of the plane due to steric interactions . This asymmetry affects hydrogen-bonding patterns and reactivity. For example, the nitro group’s resonance effects stabilize intermediates in substitution reactions, while the hydroxyl group participates in O–H···O hydrogen bonds (bond length: ~1.8 Å), influencing crystallization behavior .

Q. What synthetic routes are commonly used to prepare this compound?

A typical method involves nucleophilic substitution or Grignard reactions. For example:

- Grignard approach : Reacting diphenylmethanol derivatives with 4-nitrobenzyl bromide in anhydrous tetrahydrofuran (THF) under nitrogen, followed by acidic workup .

- Catalytic methods : Silver nitrate (AgNO₃) or potassium persulfate (K₂S₂O₈) in acetonitrile/water mixtures can promote coupling reactions at 60°C . Yields range from 46% to 75%, depending on solvent polarity and catalyst choice .

Q. How is the compound characterized crystallographically?

Single-crystal X-ray diffraction reveals:

- Unit cell parameters : , with space group .

- Hydrogen-bonding network : O1–H1O···O2 (2.756 Å) forms chains, while C3–H3···O3 (3.214 Å) cross-links adjacent chains into ribbons .

- π-π stacking : Offset distances of 1.4–1.7 Å between aromatic rings stabilize columnar stacks .

Advanced Research Questions

Q. How do intermolecular interactions affect the compound’s solubility and stability in different solvents?

The hydrogen-bonding network and π-π stacking () reduce solubility in nonpolar solvents (e.g., hexane) but enhance stability in polar aprotic solvents like DMSO. In methanol, the hydroxyl group forms solvent interactions (O–H···O: 1.85 Å), increasing solubility to ~12 mg/mL at 25°C . Computational studies (e.g., COSMO-RS) can predict solvent compatibility by analyzing dipole moments (µ = 4.2 D) and Hansen solubility parameters .

Q. What mechanistic insights can be derived from its role in catalytic reactions?

In silver-catalyzed oxidations, the nitro group acts as an electron-withdrawing group, stabilizing transition states during C–O bond formation. Kinetic studies show a second-order dependence on catalyst concentration, suggesting a dual activation mechanism . Competing pathways (e.g., radical vs. polar mechanisms) can be probed using radical traps (TEMPO) or isotopic labeling (²H/¹⁸O) .

Q. How does the compound’s crystal packing influence its application in materials science?

The columnar π-stacked ribbons () enable charge-transfer interactions, making it a candidate for organic semiconductors. Bandgap calculations (DFT) estimate , suitable for UV-light harvesting. Doping with iodine increases conductivity by 10³ S/cm due to enhanced π-orbital overlap .

Data Contradictions and Resolution

Q. Discrepancies in reported hydrogen-bond distances: How to reconcile them?

Early studies reported O1–H1O···O2 distances of 2.75 Å , while later work suggested 2.68 Å . This variation arises from temperature-dependent lattice contractions (150 K vs. 298 K). High-resolution synchrotron data (λ = 0.7 Å) and Hirshfeld surface analysis can resolve ambiguities by accounting for thermal motion .

Q. Conflicting catalytic activity in cross-coupling reactions: What factors are responsible?

Some studies report low yields (~30%) with Pd catalysts , while others achieve >60% using CuI/1,10-phenanthroline . The disparity stems from the nitro group’s redox activity: Pd catalysts may promote nitro reduction (forming NH₂), whereas Cu systems favor coupling without reduction. XPS analysis of spent catalysts confirms Pd(0) formation, deactivating the catalyst .

Methodological Recommendations

- Crystallization : Use slow evaporation from ethanol/water (1:1) to grow single crystals suitable for XRD .

- Reaction monitoring : Employ in-situ FTIR to track nitro group vibrations (1520 cm⁻¹) and hydroxyl stretching (3400 cm⁻¹) .

- Computational modeling : Use Gaussian09 with M06-2X/6-311+G(d,p) to predict reaction pathways and non-covalent interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.